REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH3:10][C:11](=[CH2:14])[CH:12]=[O:13].Cl>C(OCC)C.BrCCCCCCC>[CH3:14][C:11]([CH:12]([OH:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[CH2:10]
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
BrCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After further stirring for 2 hours at room temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Grignard reaction
|
Type
|
TEMPERATURE
|
Details
|
at mild reflux
|
Type
|
TEMPERATURE
|
Details
|
is again cooled to 0° C.
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated
|
Type
|
CUSTOM
|
Details
|
to give 86.7 g crude material
|
Type
|
DISTILLATION
|
Details
|
Distillation over a 10 cm-column (Widmer type)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(CCCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |